![molecular formula C12H11N5O4 B5561740 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B5561740.png)
2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(3-hydroxybenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(3-hydroxybenzylidene)acetohydrazide is a complex organic compound with potential applications in various fields of chemistry and pharmacology. Its structure and properties have been the subject of several studies to understand its synthesis process and potential uses.
Synthesis Analysis
The synthesis of acetohydrazide derivatives typically involves multi-step reactions starting from key intermediate compounds. For example, Bekircan, Menteşe, and Ulker (2014) describe the synthesis of a similar compound starting from 3-(4-methoxybenzyl)-4-amino-4,5-dihydro-1,2,4-triazol-5-one (Bekircan, Menteşe, & Ulker, 2014).
Molecular Structure Analysis
The molecular structure of related acetohydrazide compounds has been determined using various techniques, including X-ray diffraction, IR, NMR, and elemental analysis. For instance, Wei-hua, Shu-fang, Baorong, and Zhi-gang (2006) elucidated the structure of a similar compound using these methods (Wei-hua, Shu-fang, Baorong, & Zhi-gang, 2006).
Chemical Reactions and Properties
Various chemical reactions and properties of acetohydrazide derivatives have been explored, revealing their potential in pharmacological activities. For example, studies have shown that some acetohydrazide derivatives exhibit significant anti-lipase and anti-α-glucosidase activities (Bekircan, Menteşe, & Ulker, 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of heterocyclic compounds, including triazine derivatives, involves cyclocondensation reactions that are crucial for forming condensed heterocycles. Such reactions are advantageous for synthesizing diverse derivatives of the triazine heterocycle, which are then subjected to various chemical analyses to determine their structural and functional characteristics. For instance, cyclocondensation reactions have been used to synthesize [1,2,4]triazino[6.5-b]quinoline derivatives, illustrating the versatility of triazine derivatives in chemical synthesis (Gúcky, Slouka, & Wiedermannová, 2003).
Biological Evaluation
Triazine derivatives have been synthesized and evaluated for various biological activities, including cytotoxicity against cancer cell lines. The process involves the preparation of specific triazine derivatives followed by their biological evaluation to determine their potential as therapeutic agents. For example, some derivatives have been screened for their anticancer activity against a panel of 60 cell lines derived from different cancer types, highlighting the potential therapeutic applications of these compounds (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Enzyme Inhibition Studies
Further research has explored the synthesis of novel heterocyclic compounds derived from triazine-based acetohydrazides for investigating their enzyme inhibition properties. These studies aim to identify compounds with potential pharmaceutical applications, especially as enzyme inhibitors. Compounds have been synthesized and assessed for their lipase and α-glucosidase inhibition, revealing some derivatives with significant inhibitory activities, which suggests their potential use in treating diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).
Eigenschaften
IUPAC Name |
2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4/c18-8-3-1-2-7(4-8)6-13-16-10(19)5-9-11(20)14-12(21)17-15-9/h1-4,6,18H,5H2,(H,16,19)(H2,14,17,20,21)/b13-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRLIXQYUVBVHH-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)CC2=NNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)CC2=NNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(3-hydroxybenzylidene)acetohydrazide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.